molecular formula C11H9N3O2S B2559024 N-[(5-Thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]but-2-ynamide CAS No. 2411242-04-9

N-[(5-Thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]but-2-ynamide

Cat. No. B2559024
CAS RN: 2411242-04-9
M. Wt: 247.27
InChI Key: QHBNPFHPLMRRGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-Thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]but-2-ynamide, also known as TBOA, is a chemical compound that has been widely studied for its potential applications in scientific research. TBOA is a selective blocker of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. This compound has been shown to have a variety of effects on the central nervous system, making it a valuable tool for studying glutamate signaling and related processes.

Mechanism of Action

The biological activity of N-[(5-Thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]but-2-ynamide remains an intriguing area of study. Researchers have explored its potential as an anticancer agent, targeting specific cellular pathways. Notably, it has been implicated in modulating NF-κB signaling, which plays a role in cancer progression .

Future Directions

: Chakrabhavi Dhananjaya Mohan et al., “Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells,” Frontiers in Oncology, 2018. Link

properties

IUPAC Name

N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c1-2-4-10(15)12-7-9-13-11(16-14-9)8-5-3-6-17-8/h3,5-6H,7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBNPFHPLMRRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=NOC(=N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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